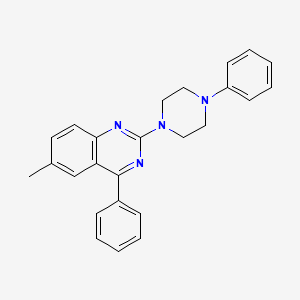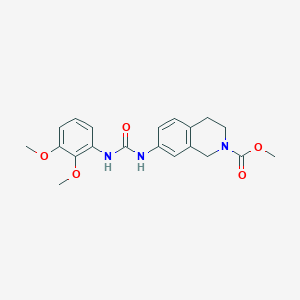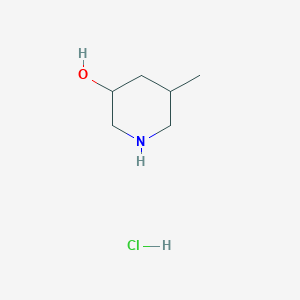![molecular formula C13H9Cl2NO2S B2374193 2-[5-(2,4-Dichlorobenzoyl)thiophen-2-yl]acetamide CAS No. 478260-93-4](/img/structure/B2374193.png)
2-[5-(2,4-Dichlorobenzoyl)thiophen-2-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-[5-(2,4-Dichlorobenzoyl)thiophen-2-yl]acetic acid” is a chemical compound with the CAS Number: 339014-63-0 . It has a molecular weight of 316.18 . The IUPAC name for this compound is 2-(5-(2,4-dichlorobenzoyl)-1H-1lambda3-thiophen-2-yl)acetic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H9Cl2O3S/c14-7-1-3-9 (10 (15)5-7)13 (18)11-4-2-8 (19-11)6-12 (16)17/h1-5,19H,6H2, (H,16,17) . This code provides a unique representation of the compound’s molecular structure.Wissenschaftliche Forschungsanwendungen
Anticancer Activity
2-[5-(2,4-Dichlorobenzoyl)thiophen-2-yl]acetamide and its derivatives have been explored for their potential in anticancer activity. For instance, N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, which are structurally related, were synthesized and shown to have selective cytotoxicity against human lung adenocarcinoma cells (Evren et al., 2019). Additionally, derivatives of N-[4-(benzothiazole-2-yl)phenyl]acetamide, another related compound, exhibited significant anticancer activity against various cancer cell lines (Yurttaş et al., 2015).
Antibacterial Properties
Some acetamide derivatives, including those structurally similar to 2-[5-(2,4-Dichlorobenzoyl)thiophen-2-yl]acetamide, have been evaluated for their antibacterial properties. A study by Ramalingam et al. (2019) synthesized derivatives such as 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides and found significant antibacterial activity (Ramalingam et al., 2019).
Optoelectronic Properties
Thiazole-based polythiophenes, closely related to 2-[5-(2,4-Dichlorobenzoyl)thiophen-2-yl]acetamide, have been studied for their optoelectronic properties. Camurlu and Guven (2015) synthesized thiazole-containing monomers and investigated their conducting polymers' optoelectronic properties, indicating potential applications in electronic devices (Camurlu & Guven, 2015).
Anticonvulsant Evaluation
Compounds structurally related to 2-[5-(2,4-Dichlorobenzoyl)thiophen-2-yl]acetamide have been investigated for their anticonvulsant properties. Nath et al. (2021) synthesized N-(substituted benzothiazole-2-yl)-2-(2,3-dioxoindolin-1-yl)acetamide derivatives and evaluated them for anticonvulsant activities using various tests, finding significant activity in some compounds (Nath et al., 2021).
Miscellaneous Applications
Various other applications have been explored for related compounds, such as in the synthesis of novel polymers, studying their crystal structures, and assessing their potential as flavoring substances in food (Boechat et al., 2011; Younes et al., 2018).
Zukünftige Richtungen
The future directions for research on “2-[5-(2,4-Dichlorobenzoyl)thiophen-2-yl]acetamide” and similar thiophene derivatives could involve further exploration of their synthesis methods, chemical reactions, mechanisms of action, and biological activities. Given the wide range of biological activities exhibited by thiophene derivatives , there is potential for the development of new pharmaceuticals and therapeutic agents.
Eigenschaften
IUPAC Name |
2-[5-(2,4-dichlorobenzoyl)thiophen-2-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO2S/c14-7-1-3-9(10(15)5-7)13(18)11-4-2-8(19-11)6-12(16)17/h1-5H,6H2,(H2,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCNCVVHSWNLIE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)C2=CC=C(S2)CC(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-Methyl-5-(3,3,3-trifluoropropoxymethyl)pyrazol-3-yl]prop-2-enamide](/img/structure/B2374110.png)

![2-[[4-methyl-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2374112.png)

![3-allyl-5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2374115.png)




![4-Chloropyrrolo[2,1-f][1,2,4]triazin-2-amine](/img/structure/B2374124.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)urea](/img/structure/B2374128.png)

